
4,4'-二氰基二苯甲酮
描述
4,4'-Dicyanobenzophenone is a chemical compound that is structurally related to benzophenones, which are known for their utility in various chemical applications. While the provided papers do not directly discuss 4,4'-Dicyanobenzophenone, they do provide insights into similar compounds that can help infer its properties and potential reactivity. For instance, the study of 4,4'-diiodobenzophenone provides crystallographic data that could be relevant to understanding the molecular structure of 4,4'-Dicyanobenzophenone, given the similarity in the benzophenone backbone .
Synthesis Analysis
The synthesis of related compounds, such as the 1,2-diselenete mentioned in the first paper, involves the reaction of a phthalonitrile derivative with aluminum chloride in toluene . This suggests that the synthesis of 4,4'-Dicyanobenzophenone could potentially involve similar cyanation reactions where a benzophenone substrate is treated with a cyanating agent to introduce the cyano groups at the para positions of the benzene rings.
Molecular Structure Analysis
The molecular structure of 4,4'-Dicyanobenzophenone can be inferred to some extent from the related compounds. For example, 4,4'-diiodobenzophenone possesses crystallographic two-fold symmetry, which could be a feature shared by 4,4'-Dicyanobenzophenone due to the similarity in their core structures . The presence of cyano groups would likely influence the electronic distribution and could affect the molecular geometry through their electron-withdrawing effects.
Chemical Reactions Analysis
The reactivity of 4,4'-Dicyanobenzophenone can be speculated based on the reactivity of similar compounds. The first paper describes the complexation of a diselenete with tetrakis(triphenylphosphine)palladium, leading to the formation of a dinuclear palladium complex . This indicates that 4,4'-Dicyanobenzophenone could potentially participate in coordination chemistry, forming complexes with transition metals due to the presence of cyano groups that can act as ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Dicyanobenzophenone are not directly discussed in the provided papers. However, the spectroscopic study of 4,4'-diiodobenzophenone, including its phosphorescence emission spectra, suggests that 4,4'-Dicyanobenzophenone may also exhibit interesting optical properties, which could be explored through similar spectroscopic techniques . The presence of strong electron-withdrawing groups like cyano could also influence its chemical properties, such as acidity, reactivity, and stability.
科学研究应用
大环和有机光催化化合物合成
4,4'-二氰基二苯甲酮已被用于含有二苯甲酮单元的新型四氧杂环烷的合成中,展示了其在形成大环化合物中的作用,这些化合物在材料科学和有机化学中具有潜在的应用 (P. Kuś & P. Jones, 2000)。此外,它的衍生物在光催化转化中显示出前景,特别是在有机反应中,突出了其作为无金属光催化剂的潜力 (T. Shang 等人,2019)。
离子对和电化学性质研究
通过电子自旋共振和ENDOR研究对4,4'-二氰基二苯甲酮酮基与碱金属阳离子的离子对的研究阐明了该化合物的电化学性质和与金属的相互作用,这可能对电池技术和材料科学产生影响 (Mario Barzaghi 等人,1988)。
环境和健康影响研究
对氯化处理过程中相关二苯甲酮化合物的转化产物的研究引起了人们对潜在有害消毒副产物形成的担忧。此类研究对于了解日常用品中使用的化学化合物的环境和健康影响至关重要 (Xuefeng Sun 等人,2019)。
先进材料合成
4,4'-二氰基二苯甲酮在新型材料的合成中发挥作用,例如具有高燃料电池应用选择性的磺化聚(醚醚酮)。这证明了其在开发具有特定电学或化学性质的新型聚合物以用于可持续能源技术中的用途 (Hongtao Li 等人,2009)。
安全和危害
属性
IUPAC Name |
4-(4-cyanobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXPTLWNQHMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443120 | |
| Record name | 4,4'-Dicyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyanobenzophenone | |
CAS RN |
32446-66-5 | |
| Record name | p,p'-Dicyanobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dicyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P,P'-DICYANOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




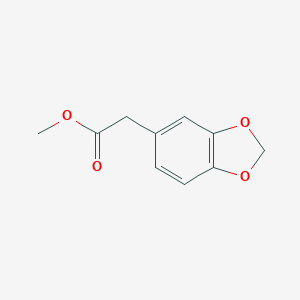

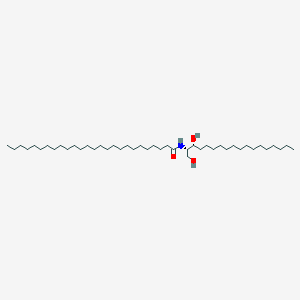
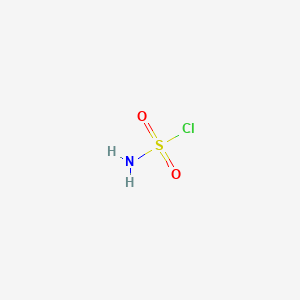
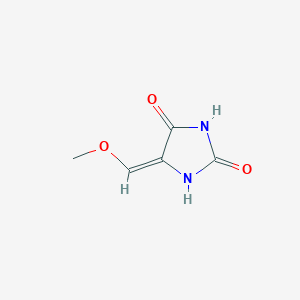

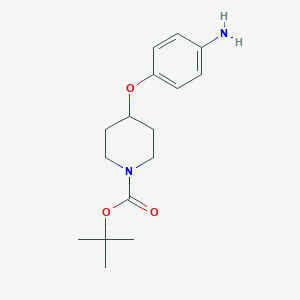


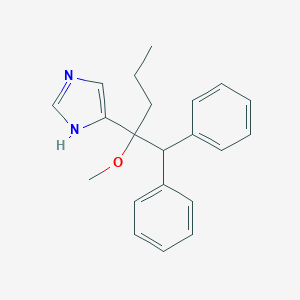
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)